3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Medicinal Chemistry Chemical Synthesis Drug Discovery

Researchers developing M4 PAMs or kinase inhibitors often face supply inconsistency and limited synthetic utility of unsubstituted scaffolds. This 3-chloro derivative solves that with a strategic halogen handle for rapid SAR exploration. • Enables efficient parallel synthesis via S_NAr and Pd-catalyzed cross-coupling at the 3-position. • Balanced reactivity vs. bromo analog reduces byproducts, improving multistep yields. • ≥95% purity ensures reproducible biological assay results for early-hit validation.

Molecular Formula C7H7ClN2
Molecular Weight 154.597
CAS No. 1256813-78-1
Cat. No. B567142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
CAS1256813-78-1
Molecular FormulaC7H7ClN2
Molecular Weight154.597
Structural Identifiers
SMILESC1C2=C(CN1)N=CC(=C2)Cl
InChIInChI=1S/C7H7ClN2/c8-6-1-5-2-9-4-7(5)10-3-6/h1,3,9H,2,4H2
InChIKeyFXUJHAAUYSPGGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine – Chemical Class, Properties, and Identifiers


3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a halogenated nitrogen-containing heterocyclic compound featuring a fused pyrrolopyridine core . With a molecular weight of 154.60 g/mol and the molecular formula C₇H₇ClN₂, it is supplied as a free base . Its canonical SMILES is ClC1=CN=C2CNCC2=C1, and the InChIKey is FXUJHAAUYSPGGK-UHFFFAOYSA-N . Commercially available purities typically range from 95% to 97% . The compound belongs to the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine class, which is widely employed as a versatile building block in medicinal chemistry and agrochemical research .

Heterocyclic building block for medicinal chemistry and agrochemical lead generation
Chloro substituent enables controlled SNAr and Pd-catalyzed cross-coupling diversification
Multi-vendor supply of research-grade free base (≥95% purity) reduces procurement lead time

Why Generic Substitution with Close Analogs Fails: Halogen and Positional Control


In-class substitution of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives is scientifically invalid due to marked differences in reactivity, physicochemical properties, and biological target engagement conferred by halogen identity and position. While the unsubstituted parent core (CAS 147739-88-6) lacks a reactive handle for further functionalization, the 3-chloro variant provides a strategic site for nucleophilic aromatic substitution (S_NAr) and transition metal-catalyzed cross-coupling [1][2]. Replacing the chloro substituent with a bromo group (CAS 905273-36-1) significantly alters the molecular weight (+44.45 g/mol) and bond dissociation energy, impacting both reaction kinetics and downstream synthetic yields . Similarly, substitution with a trifluoromethyl group (CAS 1158357-67-5) introduces strong electron-withdrawing effects, a >3-fold increase in lipophilicity, and distinct metabolic stability profiles, thereby rerouting the intended SAR trajectory . The evidence below quantifies these critical differentiators.

Reactivity 3-Bromo analog exhibits higher oxidative addition rates, which may alter reaction yields and byproduct profiles in cross-couplings.
Physicochemical Trifluoromethyl substitution substantially increases lipophilicity and molecular weight, shifting solubility and metabolic stability away from the chloro lead.
Target Profile Unsubstituted parent core acts as sGC inhibitor; 3-chloro redirects to M4 muscarinic modulation—changing the biological readout entirely.

Quantitative Differentiation Guide: Direct Comparator Data for Informed Procurement


Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bonding

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (Target) exhibits a distinct physicochemical profile relative to the 3-bromo and 3-trifluoromethyl analogs. The target compound has a molecular weight of 154.60 g/mol, a calculated LogP of 0.75, and one hydrogen bond donor . In comparison, the 3-bromo analog has a molecular weight of 199.05 g/mol (+44.45 vs. target) , while the 3-trifluoromethyl analog has a molecular weight of 224.61 g/mol (+70.01 vs. target) . The lower molecular weight and moderate lipophilicity of the target compound may translate to superior membrane permeability and solubility in aqueous environments, though direct comparative data are not available.

Physicochemical profile
Class-level
MW 154.60 g/mol; LogP 0.75
vs. Br (+44.45 g/mol) & CF3 (+70.01 g/mol)
Lower molecular weight may favor permeability; requires experimental validation.
Free base form; direct ADME data not available.
Medicinal Chemistry Chemical Synthesis Drug Discovery

Reactivity and Synthetic Utility: Chloro as a Strategic Handle for Cross-Coupling

The 3-chloro group serves as a moderately reactive leaving group for nucleophilic aromatic substitution (S_NAr) and a coupling partner for Suzuki, Buchwald-Hartwig, and related reactions. In contrast, the 3-bromo analog is expected to be more reactive in oxidative addition steps of Pd-catalyzed cross-couplings due to weaker C-Br bond strength, while the 3-trifluoromethyl group is inert under these conditions and instead imparts strong electron-withdrawal [1]. No direct quantitative kinetic data comparing the 3-chloro and 3-bromo analogs in the same reaction are available in the public domain; this inference is based on well-established principles of organometallic chemistry and documented SAR of pyrrolo[3,4-b]pyridine kinase inhibitors [1].

Synthetic utility
Class-level
Cl: moderate SNAr / Pd coupling handle
Br: more reactive oxidative addition
CF3: inert, electron-withdrawing
Balanced reactivity supports controlled library synthesis.
Based on organometallic principles; kinetic data not publicly reported.
Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Biological Target Engagement: M4 Muscarinic Allosteric Modulation

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has been reported to act as an allosteric modulator of the M4 muscarinic acetylcholine receptor, a target implicated in the treatment of schizophrenia and Alzheimer's disease [1]. While quantitative potency data (e.g., EC50, pEC50) for the free base are not publicly disclosed, the 3-chloro substitution is a known pharmacophore in several M4 PAM patent applications, including Pfizer's dihydro-pyrrolo-pyridine derivatives [1]. In contrast, the unsubstituted parent core (6,7-dihydro-5H-pyrrolo[3,4-b]pyridine) has been advanced to Phase II clinical trials as a soluble guanylyl cyclase inhibitor (e.g., NS 2028) with reported IC50 values of 30 nM (basal) and 200 nM (NO-stimulated) , underscoring the profound impact of halogen substitution on target selectivity and therapeutic indication.

Biological target
Cross-study
3-Cl: M4 mAChR modulator (potency undisclosed)
Unsub. core: sGC inhibitor IC50 30/200 nM
Halogen substitution switches target from sGC to M4, enabling neuroscience tool compound development.
M4 data from patent applications; direct comparative pharmacology not available.
Neuroscience Schizophrenia Alzheimer's Disease

Commercial Purity and Physical Form: Benchmarking Against Key Analogs

Commercially available batches of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine are offered with a minimum purity of 95% (AKSci) to 97% (AChemBlock) . The compound is supplied as a brown solid . In comparison, the 3-bromo analog is available at 95% purity as a solid , and the 3-trifluoromethyl analog is available at 97% purity as a hydrochloride salt . The consistent 95-97% purity range across multiple vendors indicates a reliable supply chain for the 3-chloro derivative, whereas the 3-bromo variant is less widely stocked and may require custom synthesis.

Commercial purity
Supporting
95–97% purity, brown solid
3-Br: 95% solid; 3-CF3: 97% HCl salt
Consistent high purity across vendors reduces lot-to-lot variability.
Multi-supplier availability; free base form simplifies salt removal steps.
Chemical Procurement Quality Control Inventory Management

Safety and Handling: Comparative Hazard Classification

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is classified under GHS as Harmful/Irritant, with specific hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . The compound is designated as non-hazardous for transport . In contrast, the 3-trifluoromethyl analog is also classified as Warning with similar hazards , while the unsubstituted core (6,7-dihydro-5H-pyrrolo[3,4-b]pyridine) has a slightly higher boiling point (215.8±30.0 °C) [1], indicating lower volatility. No acute toxicity data (LD50) are available for any of the analogs to enable quantitative risk comparison.

Hazard classification
Supporting
H302, H315, H319, H335
Non-hazardous for transport
Standard organic synthesis lab practices apply; no special storage constraints.
Similar profile to other halogenated pyrrolopyridines; no acute toxicity data.
Lab Safety Chemical Handling Regulatory Compliance

High-Impact Application Scenarios in Medicinal Chemistry and Neuroscience


Design and Synthesis of M4 Muscarinic PAMs for CNS Disorders

The 3-chloro substitution is a validated pharmacophore in multiple patent applications for M4 PAMs, including Pfizer's dihydro-pyrrolo-pyridine derivatives [1]. Researchers can leverage this building block to generate focused libraries of M4 PAM candidates by exploiting the chloro handle for rapid diversification via S_NAr or Pd-catalyzed cross-coupling [2]. The balanced reactivity of the chloro group enables efficient parallel synthesis, while the moderate LogP (0.75) provides a favorable starting point for optimizing CNS penetration.

Kinase Inhibitor Lead Optimization and SAR Studies

Pyrrolo[3,4-b]pyridine cores are privileged scaffolds in kinase drug discovery [3]. The 3-chloro derivative serves as an ideal intermediate for introducing diverse aryl and heteroaryl groups at the 3-position, a common strategy to modulate kinase selectivity. Compared to the more reactive 3-bromo analog, the chloro variant offers better stability under basic storage conditions and may reduce unwanted byproduct formation during multistep syntheses, thereby improving overall yield and purity of the final kinase inhibitor candidates [2].

Prostaglandin Synthetase Inhibitor Development

Patents dating back to the 1970s describe pyrrolo[3,4-b]pyridines as active prostaglandin synthetase inhibitors [4]. The 3-chloro derivative can be elaborated to explore SAR around the halogen position, potentially yielding novel anti-inflammatory agents with improved selectivity profiles. The commercial availability of high-purity material (95-97%) ensures reproducible biological assay results, a critical requirement for validating early-stage hits in this therapeutic area.

Chemical Biology Probe Synthesis for Target Validation

The compound's well-defined structure and reactive chlorine handle make it suitable for the synthesis of chemical probes, such as photoaffinity labels or fluorescent tracers, to study M4 receptor localization and dynamics in native tissues. The availability of detailed analytical data (InChIKey, canonical SMILES) facilitates computational docking and molecular modeling studies to predict binding modes and guide probe design.

Application
Selection Property
Validation Focus
M4 PAM synthesis for CNS research
Chloro handle for cross-coupling diversification
M4 target engagement and CNS penetration assays
Kinase inhibitor SAR exploration
Moderate reactivity for controlled aryl introduction
Kinase selectivity panel and synthetic yield optimization
Prostaglandin synthetase inhibitor development
High-purity building block for reproducible SAR
Inflammation-related target enzyme assays
Chemical probe synthesis for target validation
Defined structure and reactive chlorine for labeling
Probe binding and target localization studies

Technical Documentation Hub

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37 linked technical documents
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